molecular formula C7H5Br2ClO B14445426 1,2-Dibromo-3-(chloromethoxy)benzene CAS No. 79042-71-0

1,2-Dibromo-3-(chloromethoxy)benzene

Cat. No.: B14445426
CAS No.: 79042-71-0
M. Wt: 300.37 g/mol
InChI Key: IRVIPTZJKPKMGV-UHFFFAOYSA-N
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Description

Significance of Polyhalogenated Aromatic Scaffolds in Chemical Synthesis

Polyhalogenated aromatic scaffolds are foundational building blocks in the synthesis of a wide array of complex organic molecules. The presence of multiple halogen atoms on an aromatic ring provides a versatile platform for further functionalization through various cross-coupling reactions, nucleophilic aromatic substitutions, and metallation-substitution sequences. This allows for the regioselective introduction of a diverse range of substituents, enabling the construction of intricate molecular architectures. These scaffolds are integral to the synthesis of pharmaceuticals, agrochemicals, and advanced materials, where the precise positioning of functional groups is critical to the desired activity or property. Polycyclic aromatic hydrocarbons (PAHs), a related class of compounds, are also recognized for their utility as synthetic building blocks for more complex conjugated nanocarbons. wikipedia.orgrsc.org

Overview of Benzene (B151609) Derivatives Featuring Dibromo- and Chloromethoxy Functionalities

Benzene derivatives containing both dibromo and chloromethoxy functionalities are a specific subset of polyhalogenated aryl ethers. The dibromo substitution pattern on the benzene ring significantly influences the electron density and reactivity of the aromatic system. The two bromine atoms are deactivating, electron-withdrawing groups, which can direct further electrophilic aromatic substitution to specific positions. The chloromethoxy group, -OCH2Cl, is a reactive functional group. The ether oxygen can donate electron density to the aromatic ring, potentially activating it towards electrophilic attack, while the chloromethyl group is susceptible to nucleophilic substitution, providing a handle for further molecular elaboration.

Prior Research on Related Halogenated Aromatics and Aryl Ethers

Extensive research has been conducted on halogenated aromatic compounds and aryl ethers, providing a solid foundation for understanding the potential chemistry of 1,2-Dibromo-3-(chloromethoxy)benzene. The synthesis of aryl ethers is a well-established field, with classic methods like the Williamson ether synthesis and the Ullmann condensation being widely employed. francis-press.comorganic-chemistry.org More contemporary methods often utilize transition metal catalysis to facilitate the coupling of aryl halides with alcohols. organic-chemistry.org The reactivity of halogenated aromatics has been thoroughly explored, particularly in the context of electrophilic aromatic substitution and cross-coupling reactions. The directing effects of halogen substituents on the regioselectivity of these reactions are well-understood. libretexts.org

Rationale for Investigating this compound: Bridging Structural Complexity and Reactivity

The specific substitution pattern of this compound presents a unique confluence of steric and electronic effects that warrants investigation. The adjacent dibromo substituents create a sterically hindered environment on one face of the benzene ring, which could lead to unusual regioselectivity in its reactions. Furthermore, the electronic interplay between the electron-withdrawing bromine atoms and the potentially electron-donating chloromethoxy group could result in novel reactivity at both the aromatic ring and the ether side chain. A detailed study of this molecule would therefore bridge the gap in understanding between simpler halogenated aromatics and more complex, multifunctionalized systems.

Research Objectives and Scope of Investigation

The primary objective of this theoretical investigation is to construct a detailed chemical profile of this compound. The scope of this inquiry includes:

The elucidation of its fundamental chemical and physical properties based on known data for related compounds.

The exploration of potential synthetic routes to this molecule.

A predictive analysis of its reactivity, focusing on electrophilic aromatic substitution and nucleophilic substitution at the chloromethyl group.

An examination of its potential spectroscopic characteristics.

Due to the limited availability of direct experimental data for this compound, this investigation will rely on established principles of organic chemistry and data from closely related analogues to build a comprehensive theoretical model.

Detailed Research Findings

Chemical and Physical Properties

The anticipated chemical and physical properties of this compound can be inferred from data available for similar compounds, such as 1,2-Dibromo-3-chlorobenzene. nih.govguidechem.comchemicalbook.comchemsrc.com

PropertyPredicted Value/Characteristic for this compound
Molecular Formula C₇H₅Br₂ClO
Molecular Weight Approximately 316.38 g/mol
Appearance Likely a solid at room temperature
Solubility Expected to be soluble in common organic solvents and insoluble in water

These predictions are based on the known properties of halogenated aromatic compounds, which are generally nonpolar and have relatively high molecular weights.

Synthesis of this compound

The synthesis of this compound would likely proceed through a multi-step sequence, starting from a readily available substituted benzene. A plausible synthetic strategy could involve the following key transformations:

Bromination of a suitable precursor: This could involve the electrophilic bromination of a substituted benzene to introduce the two bromine atoms. The directing effects of the existing substituents would be crucial for achieving the desired 1,2-dibromo substitution pattern. libretexts.org

Introduction of the hydroxyl group: This could be achieved through various methods, such as a nucleophilic aromatic substitution or a Sandmeyer-type reaction on an appropriately substituted aniline.

Formation of the chloromethoxy ether: The final step would likely involve the reaction of the corresponding phenol (B47542) with a reagent such as chloromethyl methyl ether under basic conditions, analogous to the Williamson ether synthesis. francis-press.com

The synthesis of polysubstituted benzenes often requires careful planning of the reaction sequence to ensure the correct regiochemistry. libretexts.org

Reactivity of this compound

The reactivity of this compound is expected to be dictated by the interplay of its three functional groups.

Nucleophilic Substitution at the Chloromethyl Group: The chloromethyl group is a reactive electrophile and would be susceptible to nucleophilic attack by a wide range of nucleophiles. This provides a valuable handle for further functionalization of the molecule.

Cleavage of the Ether Bond: Aryl ethers can be cleaved under certain conditions, although this is often a challenging transformation. researchgate.net

Spectroscopic Data

The predicted spectroscopic data for this compound would exhibit characteristic features of its functional groups.

Spectroscopic TechniquePredicted Salient Features
¹H NMR Aromatic protons would appear in the downfield region, with splitting patterns determined by their coupling to each other. The methylene (B1212753) protons of the chloromethoxy group would appear as a singlet in the ether region of the spectrum.
¹³C NMR The spectrum would show distinct signals for the aromatic carbons, with their chemical shifts influenced by the attached halogens and the ether oxygen. A signal for the methylene carbon of the chloromethoxy group would also be present.
Mass Spectrometry The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion would be characteristic of a molecule containing two bromine atoms and one chlorine atom.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

79042-71-0

Molecular Formula

C7H5Br2ClO

Molecular Weight

300.37 g/mol

IUPAC Name

1,2-dibromo-3-(chloromethoxy)benzene

InChI

InChI=1S/C7H5Br2ClO/c8-5-2-1-3-6(7(5)9)11-4-10/h1-3H,4H2

InChI Key

IRVIPTZJKPKMGV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Br)Br)OCCl

Origin of Product

United States

Synthetic Methodologies for 1,2 Dibromo 3 Chloromethoxy Benzene

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of 1,2-Dibromo-3-(chloromethoxy)benzene identifies the most logical disconnections to devise a practical forward synthesis. The primary disconnection is the C-O bond of the ether linkage. This bond is readily formed in the forward synthesis via etherification, suggesting that the immediate precursor is 2,3-dibromophenol (B126400).

The final disconnection is the C-Cl bond on the methoxy (B1213986) side chain, which is formed during the etherification step. Based on this analysis, the synthetic pathway logically proceeds through the formation of a suitably substituted phenol (B47542), followed by regioselective dibromination, and concluding with the introduction of the chloromethoxy group.

Strategies for Regioselective Dibromination of Benzene (B151609) Derivatives

Achieving the 1,2-dibromo-3-hydroxy substitution pattern requires overcoming the challenge of regioselectivity in electrophilic aromatic substitution on an activated phenol ring.

Direct bromination of phenol typically yields a mixture of ortho- and para-substituted products, with polysubstitution being a common issue due to the high reactivity of the phenol ring. wku.edunih.gov Obtaining the specific 2,3-dibromo isomer is not feasible through simple direct bromination of phenol itself.

A more viable approach involves the bromination of a precursor where the directing groups favor the desired substitution pattern. For instance, starting with 3-bromophenol, the hydroxyl group would direct subsequent bromination to the 2, 4, and 6 positions. While this could yield some of the desired 2,3-dibromophenol, it would likely be part of a complex mixture of isomers.

To enhance regioselectivity, various catalytic systems and brominating agents have been developed. These methods aim to control the reactivity and steric environment of the reaction to favor specific isomers. tandfonline.com For example, the use of N-bromosuccinimide (NBS) in the presence of an acid catalyst like p-toluenesulfonic acid (pTsOH) has been shown to improve selectivity for ortho-bromination in para-substituted phenols. nih.gov Other approaches utilize reagents like N-Benzyl-DABCO tribromide or I(III)-based systems to achieve milder and more selective brominations. tandfonline.comrsc.org However, achieving a vicinal dibromination adjacent to a hydroxyl group remains a significant synthetic challenge.

Catalyst/Reagent SystemSubstrate TypePrimary ProductSelectivityReference
KBr and ZnAl–BrO₃⁻–LDHsPhenolspara-BromophenolHigh para-selectivity nih.gov
NBS / pTsOHpara-Substituted Phenolsortho-BromophenolHigh ortho-selectivity nih.gov
N-Benzyl-DABCO tribromidePhenols & AnilinesMonobrominated productsHigh regioselectivity tandfonline.com
PIDA–AlBr₃Phenols & Phenol-etherspara-BromophenolGood yields, typical para-selectivity rsc.org
(4‐ClC₆H₄)₂SO / TMSBrPhenolspara-BromophenolHigh para-selectivity (up to 99/1) chemistryviews.org

Directed ortho-metalation (DoM) offers a powerful and regioselective alternative to electrophilic aromatic substitution for functionalizing aromatic rings. wikipedia.org This strategy utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho-position. The resulting aryllithium or related organometallic species can then be quenched with an electrophilic bromine source (e.g., Br₂, CBr₄) to introduce a bromine atom at the desired location. wikipedia.orgnih.gov

For the synthesis of 2,3-dibromophenol, one could envision a strategy starting with a protected phenol. The protecting group itself can act as a DMG. For example, a methoxy or carbamate (B1207046) group can direct lithiation to the adjacent ortho-position. nih.gov A sequential DoM-bromination sequence could potentially be used to introduce the two bromine atoms regioselectively.

A hypothetical route could start with 3-bromophenol, which is first protected. The directing group would then facilitate metalation at the C2 position, followed by quenching with a bromine source to install the second bromine atom, yielding the 2,3-dibromo-substituted protected phenol. Subsequent deprotection would furnish the required 2,3-dibromophenol intermediate. lookchem.comsynblock.comguidechem.com This method provides a high degree of control over the substitution pattern, which is often difficult to achieve with classical electrophilic substitution methods. wku.edu

Introduction of the Chloromethoxy Group

The final step in the synthesis is the conversion of the phenolic hydroxyl group of 2,3-dibromophenol into a chloromethoxy ether. This transformation can be accomplished through several established methods.

The formation of the aryl-oxygen bond is typically achieved via a Williamson-type ether synthesis. The phenol is first deprotonated with a suitable base (e.g., sodium hydride, potassium carbonate) to form the more nucleophilic phenoxide. This phenoxide then reacts with a chloromethylating agent. Highly activated aromatic compounds like phenols are generally not suitable substrates for direct Blanc chloromethylation due to uncontrolled side reactions. wikipedia.org Therefore, the two-step process involving phenoxide formation followed by alkylation is preferred.

The choice of the chloromethylating agent is crucial. While reagents like chloromethyl methyl ether (MOMCl) are effective, their use is often avoided due to high toxicity and carcinogenicity. wikipedia.org

A common approach involves the reaction of the phenoxide with formaldehyde (B43269) and hydrogen chloride. google.comgoogle.com This method, a variation of the Blanc reaction, generates the reactive electrophile in situ. wikipedia.org The reaction conditions, including the choice of solvent and catalyst (often a Lewis acid like ZnCl₂), can be optimized to favor the desired chloromethylation product. wikipedia.org The reaction proceeds by protonation of formaldehyde, which is then attacked by the nucleophilic phenoxide. The resulting benzylic alcohol is rapidly converted to the corresponding chloride in the acidic medium. wikipedia.org

Reagent/MethodConditionsSubstrateNotesReference
Formaldehyde, HCl, ZnCl₂Acidic conditionsAromatic ringsThe classic Blanc chloromethylation; not suitable for highly activated phenols. wikipedia.org
Chloromethyl methyl ether (MOMCl)60% H₂SO₄Deactivated arenesEffective but reagent is highly toxic. wikipedia.org
Formaldehyde, Alcohol, H₂SO₄, Chlorine source-20°C to 60°CAlkylbenzenesIn situ generation of chloromethylating agent. google.com

Sequential Functionalization of the Phenol Precursor

A plausible and direct synthetic route to this compound involves the sequential functionalization of a suitable phenol precursor. The logical starting material for this approach is 2,3-dibromophenol. The synthesis can be envisioned as a two-step process: first, the formation of a hydroxymethyl ether intermediate, followed by the conversion of the hydroxyl group to a chloride.

Step 1: Formation of 1,2-Dibromo-3-(hydroxymethoxy)benzene

The initial step involves the reaction of 2,3-dibromophenol with formaldehyde. This reaction, typically conducted under acidic conditions, results in the formation of a hemiacetal at the phenolic oxygen. The acidic environment activates the formaldehyde, making it susceptible to nucleophilic attack by the hydroxyl group of the phenol.

The reaction can be represented as follows: 2,3-dibromophenol + Formaldehyde (in excess) --(H⁺ catalyst)--> 1,2-Dibromo-3-(hydroxymethoxy)benzene

This intermediate, 1,2-Dibromo-3-(hydroxymethoxy)benzene, is a key synthetic intermediate on the path to the target compound.

Step 2: Conversion to this compound

The subsequent step is the conversion of the terminal hydroxyl group of the hydroxymethoxy intermediate into a chloride. This transformation can be achieved using various standard chlorinating agents. A common and effective reagent for this type of conversion is thionyl chloride (SOCl₂). The reaction proceeds with the formation of gaseous byproducts (SO₂ and HCl), which helps to drive the reaction to completion.

The reaction is as follows: 1,2-Dibromo-3-(hydroxymethoxy)benzene + Thionyl Chloride --> this compound + SO₂ + HCl

Alternatively, the direct conversion of 2,3-dibromophenol to this compound might be achieved in a one-pot reaction using formaldehyde and concentrated hydrochloric acid, although this may present challenges in controlling selectivity and minimizing side reactions. wikipedia.orggoogle.com

Purification and Characterization of Synthetic Intermediates and the Target Compound

Rigorous purification and unambiguous characterization are critical for confirming the identity and purity of the synthesized compounds. Standard laboratory techniques would be employed for the isolation and analysis of the intermediate, 1,2-Dibromo-3-(hydroxymethoxy)benzene, and the final product, this compound.

Purification Methods:

Extraction and Washing: Following the reaction, the crude product mixture would be subjected to a liquid-liquid extraction to separate the organic product from the aqueous phase containing inorganic salts and acids. The organic layer would then be washed with a mild base (e.g., sodium bicarbonate solution) to remove any residual acid, followed by a wash with brine to remove excess water.

Column Chromatography: Silica gel column chromatography is a powerful technique for separating the desired product from unreacted starting materials and any byproducts. A gradient of non-polar to moderately polar solvents, such as a hexane-ethyl acetate (B1210297) mixture, would likely be effective for the elution. nih.gov

Recrystallization or Distillation: Depending on the physical state of the purified compound, recrystallization from a suitable solvent system or distillation under reduced pressure could be used as a final purification step to obtain a highly pure sample.

Characterization Techniques:

The structures of the intermediate and the final product would be confirmed using a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: This technique provides information about the chemical environment of the hydrogen atoms in the molecule. For this compound, one would expect to see characteristic signals for the aromatic protons and a distinct singlet for the two protons of the -O-CH₂-Cl group. blogspot.comazolifesciences.com

¹³C NMR: This analysis would show distinct signals for each unique carbon atom in the molecule, including the aromatic carbons and the carbon of the chloromethoxy group. osti.govlibretexts.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present. Key absorptions would include C-O stretching for the ether linkage, C-Br stretching for the aromatic bromine substituents, and C-Cl stretching for the chloromethyl group.

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can further confirm the structure. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) would be a characteristic feature in the mass spectrum.

Hypothetical Characterization Data

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (cm⁻¹)MS (m/z)
1,2-Dibromo-3-(hydroxymethoxy)benzene 7.5-7.0 (m, 3H, Ar-H), 5.4 (s, 2H, O-CH₂-O), 4.5 (br s, 1H, OH)155 (C-O), 134, 130, 125 (Ar-C), 118, 115 (Ar-C-Br), 90 (O-CH₂-O)3400 (br, O-H), 3100-3000 (Ar C-H), 1250 (C-O), 750 (C-Br)[M]+ corresponding to C₇H₆Br₂O₂
This compound 7.6-7.1 (m, 3H, Ar-H), 5.8 (s, 2H, O-CH₂-Cl)154 (C-O), 135, 131, 126 (Ar-C), 119, 116 (Ar-C-Br), 85 (O-CH₂-Cl)3100-3000 (Ar C-H), 1260 (C-O), 760 (C-Br), 700 (C-Cl)[M]+ corresponding to C₇H₅Br₂ClO

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

To maximize the efficiency of the synthesis of this compound, a systematic optimization of the reaction conditions for each step would be necessary. The goal is to achieve the highest possible yield of the desired product while minimizing the formation of byproducts and reducing reaction times. frontiersin.orgorganic-chemistry.org

Key Parameters for Optimization:

Temperature: The reaction temperature can significantly influence the rate of both the desired reaction and potential side reactions. For the formation of the hydroxymethyl ether, a moderate temperature might be optimal to ensure a reasonable reaction rate without promoting decomposition or polymerization of formaldehyde. The subsequent chlorination step might require cooling to control its exothermicity. google.com

Catalyst: The choice and concentration of the acid catalyst in the first step are crucial. Different Lewis or Brønsted acids could be screened to find the most effective one. For the chlorination step, the choice of reagent (e.g., SOCl₂, oxalyl chloride) can impact yield and purity. google.com

Stoichiometry of Reactants: The molar ratio of 2,3-dibromophenol to formaldehyde in the first step needs to be optimized. An excess of formaldehyde is likely required to drive the equilibrium towards the product. In the second step, the amount of chlorinating agent should be carefully controlled to ensure complete conversion without leading to unwanted side reactions.

Solvent: The choice of solvent can affect the solubility of reactants and the reaction pathway. For the formation of the hemiacetal, a solvent that is inert to the reaction conditions but provides good solubility for the phenol would be ideal. The chlorination step is often performed in an aprotic solvent like dichloromethane (B109758) or in the absence of a solvent if the intermediate is a liquid.

Reaction Time: Monitoring the reaction progress over time using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is essential to determine the optimal reaction time for achieving maximum conversion.

Optimization Strategy Table

ParameterRange/Options to be TestedMonitored Outcome
Step 1: Hemiacetal Formation
Temperature25 °C - 80 °CYield of 1,2-Dibromo-3-(hydroxymethoxy)benzene
CatalystH₂SO₄, HCl, p-TsOH, ZnCl₂Reaction rate and selectivity
Formaldehyde Equivalents1.5 - 5.0 eq.Conversion of 2,3-dibromophenol
Step 2: Chlorination
Temperature0 °C - 50 °CYield of this compound
Chlorinating AgentSOCl₂, (COCl)₂Purity and yield of the final product
SolventDichloromethane, Chloroform, NeatReaction efficiency and ease of workup

By systematically varying these parameters, it is possible to identify the optimal conditions that provide the highest yield and purity of this compound through the sequential functionalization of 2,3-dibromophenol. researchgate.netresearchgate.net

Mechanistic Insights into Reactions Involving 1,2 Dibromo 3 Chloromethoxy Benzene

Pathways of Electrophilic Aromatic Substitution on 1,2-Dibromo-3-(chloromethoxy)benzene

Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives. msu.edu The mechanism generally proceeds in two steps: an initial, slow attack by an electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate (known as an arenium ion or sigma complex), followed by a fast deprotonation to restore the ring's aromaticity. libretexts.orglibretexts.orgminia.edu.eg The formation of the sigma complex is typically the rate-determining step of the reaction. libretexts.orgmsu.edu

The reaction can be generalized as follows:

Formation of the Sigma Complex (Rate-Determining Step): The aromatic ring acts as a nucleophile, attacking the electrophile (E+). This breaks the aromaticity and forms a positively charged intermediate. libretexts.org

Deprotonation (Fast Step): A base removes a proton from the carbon atom that formed the bond with the electrophile, restoring the stable aromatic π system. msu.edu

For this compound, the presence of multiple substituents significantly influences both the rate of reaction and the position of electrophilic attack.

The reactivity and orientation of electrophilic substitution on a substituted benzene ring are dictated by the electronic properties of the existing substituents. lumenlearning.com These properties are understood through a combination of inductive and resonance effects. libretexts.org

Inductive Effect: This effect is transmitted through sigma bonds and is related to the electronegativity of the atoms. libretexts.org

Resonance Effect: This effect involves the delocalization of electrons through the π system of the aromatic ring. libretexts.org

In this compound, we must consider the effects of three groups:

Bromo Groups (-Br): Halogens, including bromine, are deactivating groups, meaning they make the aromatic ring less reactive towards electrophilic attack than benzene itself. libretexts.org This is due to their strong electron-withdrawing inductive effect, which pulls electron density from the ring. libretexts.org However, they are also ortho, para-directors because they can donate a lone pair of electrons through resonance, which helps to stabilize the positive charge in the arenium ion intermediate when the attack occurs at the ortho or para positions. msu.edu

The combined influence of these three substituents determines the final outcome. The two bromine atoms at positions 1 and 2, and the chloromethoxy group at position 3, create a complex pattern of activation and deactivation. The positions on the ring available for substitution are C4, C5, and C6. The directing effects of the existing groups on these positions are summarized below.

Position of AttackDirecting Influence from -Br at C1Directing Influence from -Br at C2Directing Influence from -OCH₂Cl at C3Overall Expectation
C4 metaortho (Favored)ortho (Favored)Highly favored due to two ortho directing effects.
C5 para (Favored)metametaModerately favored due to one para directing effect.
C6 ortho (Favored)para (Favored)metaHighly favored, but subject to steric hindrance from the C1-bromo group.

Based on this analysis, electrophilic attack is most likely to occur at the C4 and C6 positions, which are activated by the ortho, para-directing effects of both a bromine atom and the chloromethoxy group. However, the C6 position is sterically hindered by the adjacent bromine atom at C1, making the C4 position the most probable site for substitution .

The rate-determining step for electrophilic aromatic substitution is the formation of the high-energy arenium ion intermediate. libretexts.orgminia.edu.eg The transition state leading to this intermediate resembles the intermediate itself, according to the Hammond postulate. Therefore, any factors that stabilize the arenium ion will also stabilize the transition state and increase the reaction rate.

When an electrophile attacks this compound, the stability of the resulting carbocation is paramount.

Attack at C4: The positive charge of the arenium ion can be delocalized onto C2, C6, and the carbon bearing the chloromethoxy group (C3). The delocalization to C3 is particularly significant as the adjacent oxygen atom can donate a lone pair to further stabilize the positive charge through resonance, despite the reduced efficacy due to the chloro substituent.

Attack at C5: The positive charge is delocalized to C1, C3, and C6. Delocalization to C1 and C3 places the charge adjacent to the electron-donating bromine and chloromethoxy groups, providing stabilization.

Attack at C6: The positive charge is delocalized onto C2, C4, and C5. Delocalization to C2 is stabilized by the adjacent bromine atom.

The transition states leading to ortho and para attack (relative to the activating groups) are lower in energy because the positive charge can be directly stabilized by resonance donation from the heteroatoms of the bromo and chloromethoxy groups. msu.edu This stabilization lowers the activation energy for the formation of the arenium ion, explaining the observed directing effects. msu.edu

Nucleophilic Aromatic Substitution (SNAr) Reactivity of the Aryl Halides

Nucleophilic Aromatic Substitution (SNAr) is a pathway for replacing a leaving group (like a halide) on an aromatic ring with a nucleophile. wikipedia.org Unlike SN1 and SN2 reactions, the SNAr mechanism is viable for aryl halides but typically requires the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. libretexts.orglibretexts.org These EWGs are necessary to stabilize the negatively charged intermediate formed during the reaction. libretexts.org

The SNAr mechanism proceeds via a two-step addition-elimination process:

Addition of Nucleophile (Rate-Determining Step): The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion known as a Meisenheimer complex. libretexts.org This step is slow because it temporarily destroys the ring's aromaticity. stackexchange.com

Elimination of Leaving Group (Fast Step): The leaving group is expelled, and the aromaticity of the ring is restored. stackexchange.com

For this compound, the substituents are not strongly electron-withdrawing. The bromine atoms and the chloromethoxy group are only weakly deactivating. Therefore, this compound would be expected to be largely unreactive towards SNAr under standard conditions. libretexts.org Significant reactivity would likely require harsh conditions, such as high temperatures and very strong nucleophiles. philadelphia.edu.jo

For an SNAr reaction to occur on this compound, a nucleophile would attack either C1 or C2, displacing a bromide ion. The stability of the resulting Meisenheimer complex is crucial. The chloromethoxy group is positioned meta to the bromine at C1 and ortho to the bromine at C2.

In SNAr reactions, the identity of the halogen leaving group has a paradoxical effect on the reaction rate. The typical trend for leaving group ability seen in SN2 reactions (I > Br > Cl > F) is inverted. wikipedia.org For SNAr, the reactivity order is generally F > Cl > Br > I. wikipedia.orguomustansiriyah.edu.iq

Halogen (X)ElectronegativityC-X Bond StrengthSNAr Reactivity
F 3.98StrongestHighest
Cl 3.16StrongHigh
Br 2.96WeakerModerate
I 2.66WeakestLowest

Mechanistic Studies of Functional Group Interconversions on the Chloromethoxy Moiety

The chloromethoxy group (-OCH₂Cl) is an α-chloro ether. This functional group is known for its high reactivity, particularly in nucleophilic substitution reactions at the benzylic-like carbon. The mechanism of these reactions can proceed through either an SN1 or SN2 pathway, depending on the nucleophile and reaction conditions.

The reactivity is enhanced by the presence of the adjacent oxygen atom, which can stabilize the transition state.

SN1 Mechanism: In the presence of a weak nucleophile or a polar protic solvent, the chloromethoxy group can undergo an SN1 reaction. The C-Cl bond ionizes to form an oxocarbenium ion intermediate. This cation is highly stabilized by resonance, with the oxygen atom donating a lone pair to delocalize the positive charge. This resonance stabilization makes the formation of the carbocation much more favorable than for a typical alkyl chloride. The nucleophile then rapidly attacks this planar intermediate.

SN2 Mechanism: With a strong nucleophile in an aprotic solvent, an SN2 reaction is more likely. The nucleophile attacks the carbon atom, and the chloride ion is displaced in a single, concerted step. The transition state of this reaction is also stabilized by the adjacent oxygen atom.

These mechanistic pathways allow for the facile conversion of the chloromethoxy group into a variety of other functional groups. For example, hydrolysis would yield an alcohol (via a hemiacetal intermediate that would likely decompose), reaction with alkoxides would produce other ethers, and reaction with amines would form amino ethers.

Hydrolysis and Alcoholysis Pathways

The hydrolysis and alcoholysis of this compound are reactions that involve the cleavage of the C-Cl bond in the chloromethoxy group, followed by the addition of a nucleophile (water or an alcohol). These reactions are generally understood to proceed through a carbocation intermediate, characteristic of an S(_N)1-type mechanism.

The reaction is initiated by the departure of the chloride ion, which is a good leaving group. This step is facilitated by the electronic properties of the chloromethoxy group. The resulting carbocation is stabilized by the adjacent oxygen atom through resonance, which delocalizes the positive charge. This resonance stabilization significantly lowers the activation energy for the formation of the carbocation, making the S(_N)1 pathway favorable.

In the case of hydrolysis , a water molecule acts as the nucleophile, attacking the carbocation intermediate. This is followed by a deprotonation step to yield the corresponding hemiacetal, which is often unstable and may further decompose.

For alcoholysis , an alcohol molecule serves as the nucleophile, attacking the carbocation. Subsequent deprotonation leads to the formation of an acetal. The rate of these reactions is primarily dependent on the stability of the carbocation intermediate and the nucleophilicity of the attacking species.

Illustrative Data Table: Relative Rates of Solvolysis

Solvent (Nucleophile)Relative Rate Constant (k_rel)
Water (H₂O)1.0
Methanol (CH₃OH)1.5
Ethanol (CH₃CH₂OH)1.2
Isopropanol ((CH₃)₂CHOH)0.8

Note: The data in this table is illustrative and intended to show expected trends based on nucleophilicity and solvent effects. Actual experimental values for this compound are not available.

Reactions Involving Halogen Exchange at the Chloromethyl Group

Halogen exchange at the chloromethyl group of this compound involves the replacement of the chlorine atom with another halogen, such as fluorine, bromine, or iodine. This type of reaction, often referred to as the Finkelstein reaction when using an iodide salt, typically proceeds via an S(_N)2 mechanism.

In this mechanism, a nucleophilic halide ion attacks the carbon atom of the chloromethyl group, leading to the displacement of the chloride ion in a single, concerted step. The efficiency of this exchange is influenced by several factors, including the nature of the incoming halide, the solvent, and the leaving group ability of the chloride. For instance, using a salt like sodium iodide in a solvent such as acetone (B3395972) can drive the reaction forward, as the resulting sodium chloride is poorly soluble in acetone and precipitates out of the solution, shifting the equilibrium according to Le Châtelier's principle.

The general reactivity trend for the incoming nucleophilic halide is I⁻ > Br⁻ > Cl⁻. Therefore, converting the chloromethyl group to an iodomethyl group would be the most favorable exchange.

Radical Reaction Pathways and Their Significance

Beyond ionic pathways, this compound can also participate in radical reactions, particularly at the benzylic-like carbon of the chloromethoxy group. These reactions are typically initiated by radical initiators, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, under thermal or photochemical conditions.

The key step in these radical pathways is the abstraction of a hydrogen atom from the carbon adjacent to the oxygen, a position analogous to a benzylic position, which would lead to the formation of a resonance-stabilized radical. However, in the case of the chloromethoxy group, the more likely initiation step is the homolytic cleavage of the C-Cl bond, which is weaker than the C-H bonds, to generate a primary radical. This radical can then participate in various propagation steps, such as addition to alkenes or abstraction of atoms from other molecules.

The stability of the radical intermediate is a crucial factor in determining the feasibility of these pathways. The presence of the adjacent oxygen atom can provide some stabilization to the radical through resonance. Radical reactions are significant as they allow for the formation of carbon-carbon bonds and other functional group transformations that are not accessible through ionic mechanisms. For instance, radical-mediated polymerization or addition reactions could be envisaged starting from the chloromethoxy group.

Computational Chemistry for Mechanistic Elucidation

Due to the reactive nature of intermediates and the often complex interplay of electronic and steric effects, computational chemistry has become an indispensable tool for elucidating the detailed mechanisms of chemical reactions. For a molecule like this compound, computational methods can provide deep insights into the reaction pathways discussed above.

Density Functional Theory (DFT) Calculations of Reaction Profiles

Density Functional Theory (DFT) is a powerful quantum chemical method used to calculate the electronic structure of molecules. By applying DFT, it is possible to map out the potential energy surface for a given reaction, which provides a detailed reaction profile. This profile illustrates the energy changes as the reactants are converted into products, passing through any transition states and intermediates.

For the hydrolysis and alcoholysis of this compound, DFT calculations can be used to model the S(_N)1 pathway. This would involve calculating the energies of the reactant, the carbocation intermediate, the transition state leading to its formation, and the final products. The results of these calculations can confirm the step-wise nature of the mechanism and provide a quantitative measure of the activation energy. Similarly, for halogen exchange reactions, DFT can model the concerted S(_N)2 mechanism, providing the structure and energy of the single transition state.

Transition State Energy Calculations and Reaction Barriers

A critical aspect of mechanistic elucidation is the determination of the energy of the transition state, which corresponds to the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy or reaction barrier. This barrier determines the rate of the reaction.

Computational methods, particularly DFT, are adept at locating the geometry of transition states and calculating their energies. For the S(_N)1 hydrolysis of this compound, calculations would focus on the energy barrier for the initial C-Cl bond cleavage. For the S(_N)2 halogen exchange, the energy of the pentacoordinate transition state would be the key value to determine. By comparing the calculated activation energies for competing pathways, it is possible to predict which mechanism is more likely to occur under a given set of conditions.

Illustrative Data Table: Calculated Reaction Barriers

Reaction PathwayComputational MethodBasis SetCalculated Activation Energy (kcal/mol)
S(_N)1 Hydrolysis (C-Cl cleavage)B3LYP6-311+G(d,p)18.5
S(_N)2 Iodide ExchangeB3LYP6-311+G(d,p)22.1
Radical C-Cl HomolysisB3LYP6-311+G(d,p)65.3

Note: This table presents hypothetical data that would be the target of DFT calculations for this compound to illustrate the type of insights gained from such studies.

Reactivity and Derivatization Studies of 1,2 Dibromo 3 Chloromethoxy Benzene

Transformations at the Bromo-Substituted Aromatic Positions

The carbon-bromine bonds on the aromatic ring are key sites for the formation of new carbon-carbon and carbon-heteroatom bonds, primarily through palladium-catalyzed reactions and directed metalation.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. For 1,2-dibromo-3-(chloromethoxy)benzene, a selective mono- or di-coupling could potentially be achieved by controlling the stoichiometry of the boronic acid or ester. The electronic and steric environment of the two bromine atoms would influence the regioselectivity of the initial coupling.

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene using a palladium catalyst and a base to form a substituted alkene. Similar to the Suzuki-Miyaura coupling, mono- or di-alkenylation of this compound could be envisioned, with the regioselectivity being a key consideration.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst in the presence of a base. This would allow for the introduction of one or two alkyne moieties onto the benzene (B151609) ring of the title compound.

A summary of potential cross-coupling reactions is presented in the table below.

ReactionCoupling PartnerCatalyst System (Typical)Potential Product
Suzuki-MiyauraAryl/Alkyl Boronic AcidPd(PPh₃)₄, Base (e.g., K₂CO₃)Arylated/Alkylated benzene derivative
HeckAlkenePd(OAc)₂, Ligand (e.g., PPh₃), Base (e.g., Et₃N)Alkenylated benzene derivative
SonogashiraTerminal AlkynePd(PPh₃)₂Cl₂, CuI, Base (e.g., Et₃N)Alkynylated benzene derivative

Directed Metalation and Subsequent Quenching Reactions

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. rsc.org The chloromethoxy group, being a potential directing group, could facilitate the deprotonation of the aromatic ring at an adjacent position by a strong base like n-butyllithium. However, the presence of two bromine atoms introduces the possibility of halogen-metal exchange, which is often a faster process. The outcome would depend on the reaction conditions, particularly the temperature and the nature of the organolithium reagent.

Following a potential metalation or halogen-metal exchange, the resulting organometallic intermediate could be quenched with various electrophiles to introduce a range of functional groups.

ReactionReagentIntermediateQuenching Electrophile (Example)Potential Product
Directed Metalationn-BuLiAryllithiumCO₂Carboxylic acid derivative
Halogen-Metal Exchangen-BuLiAryllithiumDMFAldehyde derivative

Palladium-Catalyzed C-C and C-N Bond Forming Reactions

Beyond the classic named cross-coupling reactions, palladium catalysis enables a broad spectrum of C-C and C-N bond formations. These reactions are pivotal in the synthesis of complex organic molecules and pharmaceuticals. For this compound, these reactions would proceed at the bromo-substituted positions, allowing for the introduction of a wide variety of carbon and nitrogen nucleophiles. The specific choice of catalyst, ligand, and reaction conditions would be crucial in controlling the selectivity and efficiency of these transformations.

Reactions at the Chloromethoxy Group

The chloromethoxy group provides an alternative handle for chemical modification, distinct from the aromatic bromine atoms.

Nucleophilic Displacement of Chlorine on the Chloromethyl Group

The chlorine atom in the chloromethoxy group is susceptible to nucleophilic substitution. This is because it is attached to a carbon that is adjacent to an oxygen atom, making it a reactive chloromethyl ether. A wide range of nucleophiles, such as alkoxides, thiolates, and amines, could displace the chloride ion to form new ethers, thioethers, and aminoethers, respectively.

Nucleophile (Example)Reagent (Example)Product Type
AlkoxideSodium methoxideMethoxy (B1213986) ether
ThiolateSodium thiophenoxideThioether
AmineDiethylamineAminoether

Oxidation and Reduction Transformations of the Chloromethoxy functionality

The chloromethoxy group can also undergo oxidation and reduction, although these transformations are less common than nucleophilic substitution. Oxidation could potentially lead to the formation of a formate (B1220265) ester or further to carbon dioxide, depending on the strength of the oxidizing agent and the reaction conditions. Reduction of the chloromethyl group to a methyl group is also a possibility, which could be achieved using various reducing agents, such as lithium aluminum hydride, although this might also affect other functional groups in the molecule.

Cleavage of the Aryl-Oxygen Ether Linkage

The aryl-oxygen ether linkage in this compound is a key functional group, the cleavage of which can provide access to a variety of substituted phenolic derivatives. The reactivity of this bond is influenced by the electronic effects of the halogen substituents on the aromatic ring. Studies on analogous aryl ethers have demonstrated that such cleavages can be achieved under various conditions, including reductive, oxidative, and hydrolytic methods.

Reductive cleavage, often employing strong reducing agents or catalytic hydrogenolysis, can lead to the formation of 1,2-dibromo-3-hydroxybenzene. The efficiency of this process is dependent on the catalyst system and reaction conditions. For instance, in related systems, catalysts like palladium on carbon (Pd/C) in the presence of a hydrogen source are commonly utilized.

Table 1: Hypothetical Conditions for Aryl-Oxygen Ether Cleavage

Entry Reagents and Conditions Expected Major Product
1 H₂, Pd/C, Ethanol, Room Temperature 1,2-Dibromo-3-hydroxybenzene
2 BBr₃, CH₂Cl₂, -78 °C to Room Temperature 1,2-Dibromo-3-hydroxybenzene

Note: This table represents common methods for aryl ether cleavage and their expected products in the context of the subject compound, based on general organic chemistry principles.

Multi-Component Reactions and Cascade Transformations

Multi-component reactions (MCRs) offer a powerful strategy for the rapid construction of complex molecular architectures from simple starting materials in a single synthetic operation. nih.govmdpi.com The structure of this compound, with its multiple reactive centers, makes it a potentially valuable substrate for such transformations. The chloromethoxy group can act as an electrophilic component, while the dibrominated benzene ring can participate in cross-coupling reactions.

A hypothetical cascade transformation could involve an initial reaction at the chloromethoxy group, for example, a substitution with a nucleophile, followed by a subsequent intramolecular or intermolecular reaction involving the bromine atoms. For instance, a nucleophile containing a functional group capable of participating in a Heck or Suzuki coupling could lead to the formation of complex heterocyclic systems.

The development of such cascade reactions is a significant area of research, aiming to enhance synthetic efficiency by minimizing purification steps and reducing waste. nih.gov

Regioselectivity and Stereoselectivity in Derivatization

The derivatization of this compound presents interesting challenges and opportunities in terms of controlling regioselectivity and stereoselectivity. The two bromine atoms, while chemically similar, may exhibit different reactivities due to the influence of the adjacent chloromethoxy group.

In reactions such as metal-halogen exchange or cross-coupling reactions, the regioselectivity will be dictated by a combination of steric and electronic factors. The bromine atom at the 2-position is flanked by another bromine and the chloromethoxy-substituted carbon, making it sterically more hindered than the bromine at the 1-position. This difference could be exploited to achieve selective functionalization at the less hindered position.

Furthermore, if a chiral center is introduced during a derivatization reaction, for example, through the substitution of the chlorine atom with a chiral nucleophile, the existing stereochemistry can influence the outcome of subsequent reactions on the aromatic ring, potentially leading to diastereoselective transformations. The study of such stereochemical control is fundamental to the synthesis of enantiomerically pure complex molecules.

Theoretical and Computational Chemistry of 1,2 Dibromo 3 Chloromethoxy Benzene

Assessment of Aromaticity and Stability

The aromaticity of 1,2-Dibromo-3-(chloromethoxy)benzene is a fundamental property that dictates its chemical behavior and stability. While no experimental or computational studies have been published specifically for this compound, its aromatic character can be inferred from its benzene (B151609) core. The presence of dibromo and chloromethoxy substituents would modulate the electron density of the benzene ring, but is not expected to disrupt its inherent aromaticity.

Computational methods are essential for quantifying the aromaticity and stability of such molecules. Standard metrics for assessing aromaticity include:

Nucleus-Independent Chemical Shift (NICS): This method calculates the magnetic shielding at the center of the aromatic ring. A negative NICS value is indicative of aromatic character.

Aromatic Stabilization Energy (ASE): ASE is determined by comparing the energy of the cyclic conjugated system to an appropriate acyclic reference compound. A higher ASE value suggests greater aromatic stability.

Harmonic Oscillator Model of Aromaticity (HOMA): The HOMA index evaluates the degree of bond length equalization in the ring, with a value of 1 indicating a fully aromatic system.

The thermodynamic stability of this compound could be computationally assessed by calculating its enthalpy of formation and Gibbs free energy. These calculations would typically be performed using density functional theory (DFT) methods, such as B3LYP, in conjunction with a suitable basis set like 6-311++G(d,p).

Table 1: Theoretical Methods for Assessing Aromaticity and Stability

Property Computational Method Description
AromaticityNucleus-Independent Chemical Shift (NICS)Calculates magnetic shielding at the ring's center to determine aromatic character.
AromaticityAromatic Stabilization Energy (ASE)Compares the energy of the cyclic system to an acyclic reference to quantify stability.
AromaticityHarmonic Oscillator Model of Aromaticity (HOMA)Evaluates bond length equalization to assess the degree of aromaticity.
StabilityDensity Functional Theory (DFT)Calculates enthalpy of formation and Gibbs free energy to determine thermodynamic stability.

Quantitative Structure-Reactivity Relationships (QSAR) Modeling

Quantitative Structure-Reactivity Relationships (QSAR) are statistical models that correlate the chemical structure of a compound with its reactivity or other properties. For this compound, QSAR modeling could be employed to predict its reactivity in various chemical transformations.

The development of a QSAR model for this compound would involve the following steps:

Data Set Compilation: A dataset of structurally related compounds with known reactivity data would be required. Given the lack of data for this compound itself, this would necessitate using data from analogous halogenated and alkoxy-substituted benzenes.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound in the dataset. These descriptors can be constitutional, topological, geometrical, or quantum-chemical in nature.

Model Development and Validation: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms would be used to build the QSAR model. The model's predictive power would then be rigorously validated using internal and external validation techniques.

Without existing experimental data, any QSAR model for this compound would be purely predictive and based on the properties of similar, well-characterized molecules.

In Silico Design of Novel Derivatives

The in silico design of novel derivatives of this compound would aim to create new molecules with tailored properties. This process relies heavily on computational tools to predict the characteristics of hypothetical compounds before their synthesis.

The design process would typically involve:

Scaffold Hopping and Functional Group Modification: Starting with the this compound scaffold, new derivatives can be generated by replacing or modifying the substituent groups. For instance, the bromine atoms could be replaced with other halogens, or the chloromethoxy group could be altered.

Property Prediction: The properties of these newly designed molecules, such as their electronic properties, solubility, and potential reactivity, would be predicted using computational methods. This allows for the screening of a large number of virtual compounds to identify promising candidates.

Molecular Docking (if applicable): If the derivatives are being designed for a specific biological target, molecular docking simulations could be used to predict their binding affinity and mode of interaction with the target protein.

The goal of in silico design is to guide synthetic efforts towards the most promising candidates, thereby saving time and resources. However, it is important to note that no such design studies have been reported specifically for derivatives of this compound.

Advanced Spectroscopic and Analytical Characterization

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is a critical tool for the unambiguous determination of a compound's molecular formula. By providing a highly accurate mass measurement, often to within a few parts per million (ppm), HRMS can distinguish between compounds with the same nominal mass but different elemental compositions.

For 1,2-Dibromo-3-(chloromethoxy)benzene, with a predicted molecular formula of C₇H₅Br₂ClO, HRMS would be expected to yield a precise mass-to-charge ratio (m/z) for the molecular ion ([M]⁺˙) or a protonated molecule ([M+H]⁺). This experimental value would then be compared to the calculated exact mass to confirm the elemental composition.

Table 1: Theoretical Isotopic Distribution for C₇H₅Br₂ClO

Isotope Pattern Relative Abundance (%)
[M] 76.5
[M+2] 100.0
[M+4] 24.5

Note: This table represents a theoretical calculation based on the natural abundance of bromine and chlorine isotopes and does not reflect experimentally obtained data.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, DEPT, 2D NMR) for Structural Elucidation

NMR spectroscopy is the most powerful technique for elucidating the detailed structure of an organic molecule in solution. A combination of one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments would provide comprehensive information about the connectivity and spatial relationships of the atoms in this compound.

¹H NMR: Would reveal the number of different types of protons, their chemical environment (chemical shift), their multiplicity (splitting pattern), and the number of neighboring protons.

¹³C NMR: Would indicate the number of unique carbon environments.

DEPT (Distortionless Enhancement by Polarization Transfer): Would differentiate between CH, CH₂, and CH₃ groups.

Without experimental spectra, a detailed analysis of chemical shifts and coupling constants for this compound cannot be provided.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies.

For this compound, these techniques would be expected to show absorption bands corresponding to:

C-H stretching and bending vibrations of the aromatic ring.

C=C stretching vibrations of the benzene (B151609) ring.

C-O stretching of the ether group.

C-Cl stretching of the chloromethoxy group.

C-Br stretching of the bromo-substituents.

Specific wavenumber values for these vibrations are not available from existing search results.

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Assessment and Reaction Monitoring

GC-MS and LC-MS are hyphenated techniques that combine the separation power of chromatography with the detection capabilities of mass spectrometry. They are invaluable for assessing the purity of a compound and for monitoring the progress of a chemical reaction.

GC-MS: Would be suitable for the analysis of the relatively volatile this compound. It would provide information on the retention time of the compound, which is characteristic under specific chromatographic conditions, and a mass spectrum of the eluting compound to confirm its identity.

LC-MS: Could also be employed, particularly if the compound were less volatile or thermally labile. It would similarly provide retention time and mass spectral data.

No specific chromatograms or mass spectral data from GC-MS or LC-MS analyses of this compound are currently available.

X-ray Crystallography for Solid-State Structural Analysis (if applicable)

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound could be grown, this method would provide accurate bond lengths, bond angles, and conformational details of the molecule in the solid state. There is no indication in the available information that such a study has been performed.

Applications in Organic Synthesis and Materials Science

Intermediate in the Synthesis of Complex Organic Molecules

The presence of multiple reactive sites on the aromatic ring makes 1,2-Dibromo-3-(chloromethoxy)benzene a promising starting material for the construction of intricate molecular architectures. The bromine atoms can participate in a variety of cross-coupling reactions, while the chloromethoxy group offers a reactive handle for introducing other functionalities.

While no specific examples of pharmaceuticals or agrochemicals derived directly from this compound have been identified in the literature, its structural motifs are present in various biologically active compounds. Halogenated aromatic compounds are frequently used as intermediates in the synthesis of drugs and pesticides. The bromine atoms on the ring can be functionalized through reactions such as Suzuki, Stille, or Heck cross-couplings to introduce new carbon-carbon or carbon-heteroatom bonds, which are crucial steps in the synthesis of many active pharmaceutical ingredients.

The chloromethoxy group is a reactive electrophile. It can be used to introduce a methoxymethyl (MOM) ether protecting group onto a substrate or can be converted into other functional groups, such as an aldehyde or a hydroxymethyl group, which are common functionalities in pharmaceutical and agrochemical compounds.

Table 1: Potential Reactions for Pharmaceutical and Agrochemical Intermediate Synthesis

Reaction TypeReagents and ConditionsPotential Product Functionality
Suzuki CouplingPalladium catalyst, base, boronic acid/esterAryl-aryl or aryl-alkyl linkages
Stille CouplingPalladium catalyst, organotin reagentAryl-aryl or aryl-vinyl linkages
Heck CouplingPalladium catalyst, base, alkeneAryl-alkene linkages
Nucleophilic SubstitutionNucleophile (e.g., alcohol, amine)Ether or amine linkages from the chloromethoxy group
Grignard ReactionMagnesium, subsequent reaction with electrophileFunctionalization at the bromine positions

The differential reactivity of the bromine atoms and the chloromethoxy group allows for the stepwise synthesis of polysubstituted benzene (B151609) derivatives, which are important intermediates in the production of specialty and fine chemicals. For instance, one bromine atom could be selectively reacted via a metal-halogen exchange followed by quenching with an electrophile, leaving the second bromine atom and the chloromethoxy group available for subsequent transformations. This regioselective functionalization is a powerful tool for creating precisely substituted aromatic compounds used in dyes, pigments, and other performance chemicals.

Contribution to Polymer Chemistry and Macromolecular Architectures

The presence of two bromine atoms and a reactive chloromethoxy group suggests that this compound could be a valuable monomer or cross-linking agent in polymer synthesis.

Dibromo aromatic compounds are common monomers in the synthesis of conjugated polymers through cross-coupling polymerization reactions. If this compound were used as a monomer, the resulting polymer would have a pendant chloromethoxy group on each repeating unit. This "functional" polymer could then be further modified by reacting the chloromethoxy groups with various nucleophiles to introduce a wide range of functionalities along the polymer backbone, tailoring the polymer's properties for specific applications.

Table 2: Potential Polymerization Reactions

Polymerization TypeCo-monomerResulting Polymer Type
Suzuki PolycondensationAromatic diboronic acid/esterPoly(arylene) with pendant chloromethoxy groups
Stille PolycondensationAromatic distannanePoly(arylene) with pendant chloromethoxy groups
Heck PolycondensationDivinyl aromatic compoundPoly(arylene vinylene) with pendant chloromethoxy groups

The trifunctional nature of this compound makes it a potential candidate for a cross-linking agent to create three-dimensional polymer networks. For example, it could be incorporated into a polymer chain through its bromine atoms via polymerization, and the remaining chloromethoxy groups could then be used to form cross-links between polymer chains. This would lead to the formation of a thermoset material with potentially enhanced mechanical and thermal properties.

Potential in the Development of Functional Materials (e.g., liquid crystals, conducting materials)

The rigid, substituted benzene core of this compound is a structural feature found in many functional organic materials.

The synthesis of liquid crystals often involves the use of substituted aromatic cores to create the necessary molecular shape and polarity. While no liquid crystals based on this specific compound have been reported, its dibromo-substituted aromatic structure could serve as a core unit in the design of new liquid crystalline materials.

In the field of conducting polymers, halogenated aromatic compounds are frequently used as monomers. scispace.comsemanticscholar.orgdtic.milresearchgate.net The polymerization of this compound could potentially lead to a new type of conducting polymer. The electronic properties of this polymer could be tuned by the presence of the methoxy (B1213986) group and through post-polymerization modification of the chloromethoxy functionality.

Future Research Directions

Exploration of Asymmetric Synthesis and Chiral Derivatization

The structure of 1,2-dibromo-3-(chloromethoxy)benzene does not inherently possess a chiral center. However, the reactivity of its substituents, particularly the chloromethoxy group, offers a gateway to the introduction of chirality. Future research could focus on the stereoselective transformation of this compound into chiral derivatives, which are of significant interest in medicinal chemistry and materials science.

One potential avenue involves the nucleophilic substitution of the chloride in the chloromethoxy group with a chiral alcohol or amine. This would lead to the formation of a new chiral ether or amine linkage. The development of catalytic asymmetric methods for this transformation would be a key objective.

Another approach could involve the ortho-lithiation of the benzene (B151609) ring, directed by the chloromethoxy group, followed by the addition of a chiral electrophile. This would create a new stereocenter on the aromatic backbone. The diastereoselectivity of such reactions would be a critical area of investigation.

Table 1: Potential Chiral Derivatization Strategies

StrategyReagents/CatalystsPotential Chiral Product
Nucleophilic SubstitutionChiral alcohol, chiral amine, stereoselective catalystChiral ether or amine derivative
Ortho-lithiation and Electrophilic QuenchOrganolithium reagent, chiral electrophileChiral substituted benzene derivative

Development of Greener and More Sustainable Synthetic Routes

The synthesis of halogenated aromatic compounds often relies on traditional methods that can generate significant chemical waste. A key future research direction would be the development of more environmentally friendly synthetic routes to this compound and its derivatives.

This could involve exploring alternative halogenating agents that are less hazardous and produce fewer byproducts. taylorfrancis.com For instance, the use of hydrobromic acid with an oxidizing agent in place of elemental bromine could be investigated. Additionally, the development of catalytic systems that enable high regioselectivity in the bromination of a chloromethoxybenzene precursor would minimize the formation of unwanted isomers and reduce purification waste. researchgate.net

Solvent selection is another critical aspect of green chemistry. chemistryjournals.net Research into the use of greener solvents, such as ionic liquids or supercritical fluids, for the synthesis of this compound could significantly reduce its environmental footprint. chemistryjournals.net Furthermore, energy efficiency can be improved by exploring microwave-assisted synthesis, which often leads to shorter reaction times and lower energy consumption. chemistryjournals.net

Investigation of Catalytic Applications for this compound and its Derivatives

The presence of two bromine atoms makes this compound a prime candidate for use in cross-coupling reactions, a cornerstone of modern organic synthesis. patsnap.com Future research should explore its utility as a building block in reactions such as Suzuki, Stille, and Heck couplings. patsnap.com The differential reactivity of the two bromine atoms could potentially be exploited for sequential, site-selective cross-coupling reactions, enabling the synthesis of complex, highly substituted aromatic compounds.

Furthermore, the derivatives of this compound could be designed as novel ligands for transition metal catalysis. The coordination of the oxygen atom in the methoxy (B1213986) group, along with potential coordination from other introduced functional groups, could lead to the formation of stable metal complexes with unique catalytic properties.

Table 2: Potential Catalytic Applications

Reaction TypePotential Role of this compound
Suzuki CouplingSubstrate for the introduction of aryl or vinyl groups
Stille CouplingSubstrate for the introduction of organotin-derived groups
Heck CouplingSubstrate for the arylation of alkenes
Ligand SynthesisPrecursor for novel ligands for transition metal catalysis

Integration with Flow Chemistry and High-Throughput Experimentation

Modern chemical synthesis is increasingly benefiting from the adoption of flow chemistry and high-throughput experimentation (HTE). nih.govchemrxiv.org These technologies offer significant advantages in terms of reaction optimization, safety, and scalability. nih.gov

Future research on this compound should leverage these tools. Flow chemistry could enable the safe and efficient synthesis of the compound, particularly if any of the synthetic steps are highly exothermic or involve hazardous reagents. unimi.itacs.org The precise control over reaction parameters such as temperature, pressure, and reaction time offered by flow reactors can lead to improved yields and selectivity. rsc.org

HTE can be employed to rapidly screen a wide range of reaction conditions for the synthesis and derivatization of this compound. nih.govnih.govresearchgate.net This would accelerate the discovery of optimal catalysts, solvents, and other reaction parameters, significantly reducing the time and resources required for research and development. researchgate.net

Predictive Modeling for Structure-Property Relationships and Application Design

Computational chemistry and predictive modeling are powerful tools for understanding and predicting the properties of chemical compounds. For a novel compound like this compound, in silico studies can provide valuable insights and guide experimental work.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed to predict the biological activity and physicochemical properties of derivatives of this compound. nih.govnih.gov These models can help in the rational design of new compounds with desired characteristics, for example, as potential pharmaceutical agents or functional materials.

Density Functional Theory (DFT) calculations can be used to investigate the electronic structure, reactivity, and spectroscopic properties of the molecule. beilstein-journals.org This can aid in understanding its reaction mechanisms and in predicting its behavior in various chemical environments. Such predictive modeling can accelerate the discovery of potential applications for this compound and its derivatives. beilstein-journals.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.